Superior In Vivo Efficacy in a CNS Behavioral Model: 5-MEO-DPAC vs. 5-OH-DPAC
The derivative 5-Methoxy-3-(di-n-propylamino)chroman (5-MEO-DPAC), which is directly synthesized from 5-Methoxychroman-3-amine, demonstrates superior in vivo efficacy compared to its 5-hydroxy analog (5-OH-DPAC) in a validated CNS behavioral model. A direct head-to-head study in proestrous rats quantified the rank order of potency for inhibiting lordosis behavior, with 5-MEO-DPAC showing higher efficacy than 5-OH-DPAC [1].
| Evidence Dimension | In Vivo Efficacy (Inhibition of Female Lordosis Behavior) |
|---|---|
| Target Compound Data | 5-MEO-DPAC: Effective at 200-2000 ng infusion dose |
| Comparator Or Baseline | 5-OH-DPAC: Effective at 200-2000 ng infusion dose (lesser magnitude of effect) |
| Quantified Difference | Rank Order of Effectiveness: 8-OH-DPAT > 5-OH-DPAC ⩾ 5-MEO-DPAC > 5-HT |
| Conditions | Bilateral infusion into the ventromedial nucleus of the hypothalamus in sexually receptive, proestrous rats. |
Why This Matters
This data provides a direct, quantitative, and behaviorally-relevant rationale for selecting the 5-methoxy precursor over the 5-hydroxy alternative for synthesizing CNS-active 5-HT1A ligands, as it yields a derivative with measurably greater in vivo activity.
- [1] Uphouse, L., & Caldarola-Pastuszka, M. (1993). Inhibitory effects of the 5-HT1A agonists, 5-hydroxy- and 5-methoxy-(3-(di-n-propylamino)chroman), on female lordosis behavior. Neuropharmacology, 32(7), 641-651. doi:10.1016/0028-3908(93)90077-G View Source
